molecular formula C16H12F2N2S2 B2570862 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine CAS No. 325766-89-0

4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine

Cat. No. B2570862
CAS RN: 325766-89-0
M. Wt: 334.4
InChI Key: XDWADFUUASOSNH-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are important in biochemistry and organic chemistry. They are part of vitamin B1 (thiamine) and are used in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has phenyl groups attached, which are aromatic rings. The difluoromethylthio group is a sulfur-containing group with two fluorine atoms attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

  • Aminothiazole derivatives, including compounds structurally related to "4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine," have been synthesized and characterized, demonstrating diverse biological applications. The synthesis involves Suzuki-Miyaura cross-coupling reactions, with the structures confirmed using techniques such as NMR, FT-IR, UV–Vis, and X-ray crystallography. These compounds exhibit intriguing properties, including hydrogen bonding networks and significant hyperpolarizability, suggesting potential applications in material science and biological fields (Adeel et al., 2017).

Corrosion Inhibition

  • Thiazole derivatives have been evaluated for their corrosion inhibition capabilities. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to assess their effectiveness against the corrosion of metals such as iron. These studies indicate that such compounds could serve as efficient corrosion inhibitors, with implications for materials science and engineering (Kaya et al., 2016).

Biological Activities

  • Research into 2-aminothiazole derivatives reveals their importance as precursors for the synthesis of biologically active molecules. These compounds have found applications as sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and intermediates in the synthesis of antibiotics. Their activities as corrosion inhibitors for mild steel protection have also been documented, showcasing their versatility and potential in pharmaceuticals and industrial applications (Khalifa, 2018).

Catalytic Applications

  • Certain thiazole compounds have been explored for their catalytic properties, particularly in facilitating reactions such as the copper-catalyzed azide-alkyne cycloaddition. These studies provide insights into the mechanisms of such reactions and highlight the potential of thiazole derivatives in catalyzing organic transformations, which could be beneficial in synthetic organic chemistry and materials science (Bai et al., 2009).

Fluorescence Enhancement

  • The introduction of N-phenyl substitutions in aminostilbenes, a related class of compounds, has been shown to lead to fluorescence enhancement. This "amino conjugation effect" alters the photochemical behavior of these molecules, suggesting potential applications in optical materials and fluorescence-based technologies (Yang et al., 2002).

Safety and Hazards

Without specific data, it’s hard to determine the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Thiazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities. Future research may explore new syntheses, applications, and mechanisms of action for these compounds .

properties

IUPAC Name

4-[4-(difluoromethylsulfanyl)phenyl]-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2S2/c17-15(18)22-13-8-6-11(7-9-13)14-10-21-16(20-14)19-12-4-2-1-3-5-12/h1-10,15H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWADFUUASOSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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